molecular formula C13H13BrO2 B2528640 Tert-butyl 3-(4-bromophenyl)prop-2-ynoate CAS No. 342043-09-8

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate

Cat. No.: B2528640
CAS No.: 342043-09-8
M. Wt: 281.149
InChI Key: ITBHNJHJDMGFNS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate is an organobromine compound characterized by a propargyl ester backbone with a tert-butyl ester group and a 4-bromophenyl substituent. This compound serves as a key intermediate in organic synthesis, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras) and other bioactive molecules. Its synthesis involves multi-step reactions, as exemplified in the preparation of tert-butyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)-amino)propanoate (compound 13), where (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is reacted with 1,1-ditert-butoxy-N,N-dimethyl-methanamine at 130°C for 40 minutes, yielding an 84% product after purification . The presence of the bromine atom at the para position of the phenyl ring enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further structural diversification.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)prop-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHNJHJDMGFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenyl)prop-2-ynoate typically involves the reaction of 4-bromobenzaldehyde with tert-butyl propiolate under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as phenyl derivatives.

    Coupling: Biaryl compounds are common products.

    Reduction: Alkenes or alkanes are formed depending on the extent of reduction.

Scientific Research Applications

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)prop-2-ynoate involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. These steps lead to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Tert-butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate

  • Molecular Formula: C₁₅H₁₈F₃NO₂
  • Key Features : Incorporates a trifluoromethyl (-CF₃) group instead of bromine. The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
  • Applications : Used in the synthesis of enzyme inhibitors due to its electron-withdrawing properties .

Tert-Butyl 3-(4-bromophenyl)-2-((methylamino)methyl)propanoate hydrochloride

  • Molecular Formula: C₁₅H₂₃BrClNO₂
  • Properties : Higher solubility in polar solvents compared to the parent compound. Purity: 98% .

tert-Butyl 2-cyano-3-(4-(pyridin-2-yl)phenyl)propanoate

  • Molecular Formula : C₁₉H₂₀N₂O₂
  • Key Features: A cyano (-CN) group and pyridinyl substituent enhance π-π stacking interactions, relevant in materials science.
  • Synthetic Route : Achieved via palladium-catalyzed coupling reactions; molecular weight: 308.38 g/mol .

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

  • Molecular Formula : C₁₉H₂₉BO₄
  • Key Features : Boronic ester functional group enables participation in Suzuki-Miyaura cross-couplings.
  • Physical Properties : Density: 1.03 g/cm³ (predicted); boiling point: 412.6°C (predicted) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties Reference
This compound C₁₃H₁₃BrO₂ 281.15 4-Bromophenyl Cross-coupling intermediates
Tert-butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate C₁₅H₁₈F₃NO₂ 325.31 Trifluoromethyl Enzyme inhibitors
Tert-Butyl 3-(4-bromophenyl)-2-((methylamino)methyl)propanoate HCl C₁₅H₂₃BrClNO₂ 364.72 Methylamino-methyl High solubility, pharmaceutical uses
tert-Butyl 2-cyano-3-(4-(pyridin-2-yl)phenyl)propanoate C₁₉H₂₀N₂O₂ 308.38 Cyano, pyridinyl Materials science, π-π interactions
tert-Butyl 3-(4-(boronic ester)phenyl)propanoate C₁₉H₂₉BO₄ 332.24 Boronic ester Suzuki-Miyaura couplings

Functional and Reactivity Comparisons

  • Electrophilic Reactivity: The bromine atom in this compound facilitates palladium-catalyzed couplings, whereas the boronic ester analogue () acts as a nucleophilic partner in such reactions.
  • Steric and Electronic Effects : The trifluoromethyl group () introduces steric bulk and electron-withdrawing effects, altering reaction kinetics compared to the electron-rich pyridinyl derivative ().

Biological Activity

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrO2C_{13}H_{15}BrO_2, with a molecular weight of approximately 283.17 g/mol. The compound features a tert-butyl group, a bromophenyl moiety, and an alkyne functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
  • Antitumor Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The presence of the bromine atom in the phenyl ring is believed to enhance its bioactivity by facilitating interactions with cellular targets.

The biological activity of this compound is thought to arise from several mechanisms:

  • Electrophilic Attack : The alkyne group can participate in nucleophilic addition reactions, leading to the formation of reactive intermediates that may interact with biomolecules such as proteins and nucleic acids.
  • Redox Reactions : The bromine atom can engage in redox chemistry, potentially leading to oxidative stress within microbial cells or cancer cells, thereby promoting cell death.
  • Interference with Signaling Pathways : There is evidence that compounds with similar structures can disrupt key signaling pathways involved in cell growth and survival, particularly in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus, with MIC values indicating significant inhibition.
Investigated structure-activity relationships (SAR) showing that modifications to the bromophenyl group enhance cytotoxicity against cancer cell lines.
Reported on the compound's ability to induce apoptosis in specific cancer cells through mitochondrial pathways.

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